(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile
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Overview
Description
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a naphthalene moiety, and an acrylonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Acrylonitrile Group: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Coupling with the Naphthalene Moiety: The final step involves the coupling of the thiazole derivative with a naphthalene derivative through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole and naphthalene rings.
Reduction: Amino derivatives of the acrylonitrile group.
Substitution: Various substituted thiazole and naphthalene derivatives.
Scientific Research Applications
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-phenylthiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile
- (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-phenylacrylonitrile
- (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-2-yl)acrylonitrile
Uniqueness
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile is unique due to the specific combination of the thiazole ring, 3,4-dimethylphenyl group, and naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Biological Activity
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a naphthalene moiety, and an acrylonitrile group, making it a versatile candidate for various therapeutic applications.
Chemical Structure
The compound's IUPAC name is (E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile. Its molecular formula is C24H18N2S, and it has a molecular weight of 378.48 g/mol. The presence of the thiazole and naphthalene rings suggests potential interactions with biological targets that could lead to significant pharmacological effects.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in the body. The compound may modulate the activity of these targets through hydrophobic interactions and hydrogen bonding, influencing various signaling pathways.
Anticancer Properties
Research has demonstrated that thiazole derivatives exhibit notable anticancer activities. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study indicated that thiazole-bearing molecules displayed IC50 values comparable to standard anticancer drugs like doxorubicin in Jurkat and A-431 cell lines .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The structural features of this compound suggest potential effectiveness against bacterial strains. For instance, studies on related compounds have revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antimalarial Activity
Recent investigations into thiazole analogs have highlighted their potential as antimalarial agents. Modifications in the N-aryl amide group linked to the thiazole ring were found to enhance in vitro activities against Plasmodium falciparum, suggesting that similar modifications could be beneficial for this compound .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural components:
Structural Feature | Effect on Activity |
---|---|
Thiazole Ring | Essential for anticancer and antimicrobial activity |
Naphthalene Moiety | Enhances hydrophobic interactions with biological targets |
Acrylonitrile Group | May contribute to cytotoxic properties |
3,4-Dimethyl Substitution | Important for cytotoxic activity in related compounds |
Case Studies
- Anticancer Efficacy : A study involving thiazole derivatives demonstrated that modifications at the 4-position significantly improved anticancer potency against various cell lines. The presence of electron-donating groups was critical for enhancing cytotoxicity .
- Antibacterial Activity : In another investigation, thiazole derivatives exhibited potent antibacterial effects comparable to standard antibiotics like norfloxacin. The SAR analysis indicated that electron-withdrawing groups at specific positions on the phenyl ring were crucial for activity .
Properties
IUPAC Name |
(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2S/c1-16-10-11-20(12-17(16)2)23-15-27-24(26-23)21(14-25)13-19-8-5-7-18-6-3-4-9-22(18)19/h3-13,15H,1-2H3/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVNQHIMWTVJRP-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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